Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)-
Description
Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- (CAS: 100199-60-8) is a synthetic organic compound characterized by a benzene ring substituted with a hydroxymethyl group (-CH2OH) at the para position and an ethoxy chain terminating in a 1H-imidazole ring. This structure combines aromatic, ether, and heterocyclic moieties, making it a versatile intermediate in pharmaceutical and materials chemistry. The compound’s molecular formula is C12H14N2O2, with a molar mass of approximately 218.25 g/mol (extrapolated from analogous compounds in –12). Its synthesis likely involves nucleophilic substitution between 4-(hydroxymethyl)phenol derivatives and imidazole-containing ethoxy precursors under reflux conditions, as seen in related syntheses ().
Properties
IUPAC Name |
[4-(2-imidazol-1-ylethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-9-11-1-3-12(4-2-11)16-8-7-14-6-5-13-10-14/h1-6,10,15H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNYXDJGFLTMJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCCN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143004 | |
| Record name | Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100199-60-8 | |
| Record name | Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100199608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- typically involves the reaction of 4-hydroxybenzyl alcohol with 2-(1H-imidazol-1-yl)ethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzenemethanol attacks the ethyl bromide, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- undergoes various chemical reactions, including:
Oxidation: The benzylic alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 4-(2-(1H-imidazol-1-yl)ethoxy)benzaldehyde or 4-(2-(1H-imidazol-1-yl)ethoxy)benzoic acid.
Reduction: Formation of hydrogenated imidazole derivatives.
Substitution: Formation of various substituted benzenemethanol derivatives.
Scientific Research Applications
Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. Additionally, the compound can interact with biological membranes, affecting their permeability and function . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Substituent Position : Meta-substitution of ethoxy () versus para-substitution (target compound) affects electronic distribution and steric interactions.
- Heterocyclic Core : Benzimidazole derivatives () exhibit larger conjugated systems, enhancing UV absorption and binding to planar biological targets (e.g., DNA or enzymes).
Biological Activity
Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)-, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The chemical formula for Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- is . The presence of the imidazole ring is significant as imidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Antimicrobial Activity : Imidazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds containing the imidazole moiety can inhibit the growth of various bacteria and fungi. For instance, studies have shown that related benzimidazole compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Streptococcus faecalis .
- Anticancer Properties : Compounds similar to Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- have demonstrated antiproliferative effects against cancer cell lines. For example, certain benzimidazole derivatives have shown cytotoxic effects in breast cancer cell lines (MDA-MB-231), indicating potential therapeutic applications in oncology .
The mechanisms through which Benzenemethanol, 4-(2-(1H-imidazol-1-yl)ethoxy)- exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Many imidazole derivatives act by inhibiting enzymes critical for microbial survival or cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways .
- Interaction with Cellular Targets : The structural features of the compound allow it to interact with various cellular targets, potentially leading to alterations in cellular signaling pathways.
Table 1: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
